molecular formula C18H12N2O2S B2674103 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide CAS No. 477325-89-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide

Cat. No. B2674103
M. Wt: 320.37
InChI Key: ZGLPDUXZNOSFQY-UHFFFAOYSA-N
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Description

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide” is a chemical compound. The related compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .


Synthesis Analysis

The synthesis of a related compound, “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole”, involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol. This results in “N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide”. Further treatment with excess P2S5 in anhydrous toluene leads to the formation of the corresponding thioamide. The oxidation with potassium ferricyanide in an alkaline medium by Jacobson procedure results in "8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole" .


Molecular Structure Analysis

The InChI code for the related compound “4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine” is "1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15)" .


Chemical Reactions Analysis

The compound “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole” can undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. Depending on the reaction conditions, either the furan ring or the acenaphthene fragment can be attacked .


Physical And Chemical Properties Analysis

The related compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .

Scientific Research Applications

Synthesis and Electrophilic Substitution Reactions

Research has shown that compounds similar to "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide" undergo various synthesis and electrophilic substitution reactions. For instance, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole through condensation and subsequent reactions demonstrates the compound's capacity for further chemical modifications. These processes involve nitration, bromination, formylation, and acylation, highlighting the compound's versatility in organic synthesis and potential applications in developing new materials or pharmaceuticals (Aleksandrov & Elchaninov, 2017).

Antimicrobial and Biological Activity

Another significant area of application is in the investigation of antimicrobial and potential pharmacological activities. A study on a thiazole-based heterocyclic amide revealed its antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests that derivatives of "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide" could be explored for potential medical applications, especially as new antimicrobial agents (Cakmak et al., 2022).

Anticancer Activities

The design, synthesis, and evaluation of novel heterocyclic carboxamide derivatives, including those related to the compound , have shown promising results as potential epidermal growth factor receptor (EGFR) inhibitors. Some of these derivatives demonstrated moderate to excellent potency against cancer cell lines, suggesting the potential for these compounds in cancer treatment strategies. Specifically, certain derivatives exhibited significant cytotoxic activities, underlining the importance of these compounds in developing new anticancer therapies (Zhang et al., 2017).

properties

IUPAC Name

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLPDUXZNOSFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide

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